6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a dihydropyridazinylphenyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s pharmacological properties.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are often derivatives of the original compound, with modifications to the fluorophenyl or dihydropyridazinylphenyl groups
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{(2-chloro-4-fluorophenyl)[1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]amino}propyl)-1H-isoindole-1,3(2H)-dione
- 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- 3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile
Uniqueness
What sets 6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific pharmacological properties. Its structure allows for versatile modifications, making it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2S/c1-13-21(32-23-26-19(12-29(13)23)14-6-8-15(24)9-7-14)22(31)25-17-5-3-2-4-16(17)18-10-11-20(30)28-27-18/h2-12H,1H3,(H,25,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORRCFZUIFMOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C5=NNC(=O)C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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